2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
説明
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-24-19-17(13(10-16(26)22-19)14-3-2-8-27-14)18(23-24)21-15(25)9-11-4-6-12(20)7-5-11/h2-8,13H,9-10H2,1H3,(H,22,26)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIKDKLYLRNSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a fluorophenyl group, a furan moiety, and a pyrazolo[3,4-b]pyridine core. Its molecular formula is , with a molecular weight of approximately 329.35 g/mol. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetics and biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Pyrazolo derivatives may induce apoptosis in cancer cells by activating caspase pathways or inhibiting anti-apoptotic proteins like Bcl-2 .
- Case Study : A study demonstrated that a related pyrazolo compound exhibited an IC50 value of 15 µM against A549 lung cancer cells, indicating potent cytotoxicity .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of this class of compounds. The structural features contribute to their efficacy in models of seizure:
- Mechanism : Compounds similar to the one have been tested in picrotoxin-induced convulsion models, revealing protective effects at specific dosages.
- Case Study : In a related study, a pyrazolo derivative showed significant anticonvulsant activity with an ED50 of 18.4 mg/kg in animal models .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy:
- Mechanism : Similar compounds have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.
- Research Findings : A study highlighted that certain pyrazolo derivatives reduced TNF-alpha levels in vitro, suggesting anti-inflammatory potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and potentially increases membrane permeability |
| Furan Moiety | Contributes to the overall stability and reactivity of the compound |
| Pyrazolo Core | Essential for anticancer and anticonvulsant activities |
科学的研究の応用
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. The presence of the pyrazolo-pyridine scaffold has been linked to enhanced selectivity and potency against various cancer cell lines.
- Case Study : A derivative was tested against non-small cell lung cancer (NSCLC) and showed promising results in inhibiting tumor growth in vitro and in vivo models .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored due to its ability to modulate neurotransmitter systems:
- Research Findings : Studies indicate that the compound may enhance GABAergic transmission, which is crucial for neuroprotection .
- Applications : It may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's by reducing neuronal apoptosis and inflammation.
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activity:
- Broad-Spectrum Efficacy : Research has shown that derivatives can exhibit antibacterial effects against gram-positive and gram-negative bacteria .
- Specific Case : One study highlighted the effectiveness of a related compound against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:
- Key Modifications : Variations in substituents on the phenyl and furan rings significantly influence biological activity. For example, electron-withdrawing groups enhance potency against specific targets .
Synthesis and Development
The synthesis of this compound involves several steps:
類似化合物との比較
Structural Analog 1: 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (Compound 4f)
Source : Journal of Chemical and Pharmaceutical Research, 2014 .
- Core Structure : Pyrazolo[3,4-b]pyridine with a 4-chlorophenyl group at position 3 and a phenyl group at position 1.
- Key Differences :
- The absence of furan reduces opportunities for hydrogen bonding.
Structural Analog 2: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 83)
Source : Patent (Fascicule de Brevet d’Invention, 2012) .
- Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system.
- Key Differences: Heterocycle: Pyrazolo[3,4-d]pyrimidine (vs. pyrazolo[3,4-b]pyridine). Substituents: Fluorophenyl and chromenone groups enhance planar rigidity.
- Bioactivity Implications: The pyrazolo-pyrimidine core is associated with kinase inhibition, while the chromenone moiety may improve DNA intercalation properties.
Structural Analog 3: 4-(1-Methyl-1H-pyrazol-4-ylmethyl)-3'-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-[1,2']bipyrazine Hydrochloride
Source : Chemical Listing (2022) .
- Core Structure : Bipyrazine with a fluorophenyl group.
- Key Differences :
- Heterocycle : Bipyrazine (vs. pyrazolo-pyridine).
- Substituents : Pyrazolemethyl group (vs. furan).
- Bioactivity Implications : Bipyrazine derivatives often exhibit antimalarial or antiviral activity, differing from the pyrazolo-pyridine scaffold’s kinase-targeting profile.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Impact of Fluorine vs.
Role of Furan : The furan-2-yl group in the target compound may engage in hydrogen bonding with target proteins, a feature absent in phenyl-substituted analogs like Compound 4f .
Heterocycle Rigidity : Pyrazolo[3,4-d]pyrimidine (Example 83) exhibits higher melting points (302–304°C) than pyrazolo[3,4-b]pyridine derivatives, likely due to increased planarity and crystallinity .
Synthetic Accessibility : Suzuki-Miyaura coupling (used in Compound 4f’s synthesis) is a common method for pyrazolo-pyridine derivatives, suggesting scalability for the target compound .
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Basic Synthesis & Optimization
The synthesis of pyrazolo-pyridine-acetamide derivatives typically involves cyclocondensation of substituted hydrazines with β-keto esters, followed by functionalization via nucleophilic substitution or coupling reactions. For example, N-arylsubstituted α-chloroacetamides are key intermediates for introducing the acetamide moiety (e.g., via SN2 displacement with pyrazolo-pyridine amines under reflux in DMF) . Optimize yields by controlling temperature (60–80°C), using catalysts like K₂CO₃, and monitoring reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
How should structural characterization be performed to confirm the compound’s identity?
Basic Analytical Chemistry
Employ multi-dimensional NMR (¹H, ¹³C, HSQC) to resolve overlapping signals in the pyrazolo-pyridine core and acetamide side chain. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular formula (e.g., C₂₁H₁₉FN₄O₃). X-ray crystallography is ideal for confirming stereochemistry, particularly for the tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-one scaffold . IR spectroscopy can confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) .
What physicochemical properties (e.g., logP, solubility) are critical for in vitro assays?
Basic Physicochemical Profiling
Calculate logP using software like MarvinSuite or experimental shake-flask methods to predict membrane permeability. Aqueous solubility can be assessed via nephelometry in PBS (pH 7.4) or DMSO stock solutions. For this compound, the furan and fluorophenyl groups may reduce solubility; consider co-solvents (e.g., PEG-400) for biological testing. Thermal stability (DSC/TGA) and pKa (potentiometric titration) are also critical for formulation .
How can researchers design experiments to evaluate its biological activity?
Advanced Biological Evaluation
Prioritize target-based assays (e.g., kinase inhibition profiling using ADP-Glo™ assays) due to structural similarity to kinase inhibitors. For phenotypic screening, use cancer cell lines (e.g., HCT-116 or MCF-7) with cytotoxicity measured via MTT/WST-1 assays. Include positive controls (e.g., staurosporine) and validate hits with dose-response curves (IC₅₀). Counter-screening against non-target proteins (e.g., GPCRs) ensures selectivity .
How do structural modifications (e.g., fluorophenyl vs. furan substitution) impact activity?
Advanced Structure-Activity Relationship (SAR)
Systematically replace substituents to isolate pharmacophores. For example:
- Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to assess hydrophobic/hydrophilic balance.
- Modify the furan moiety to thiophene or pyridine to evaluate heterocyclic effects on binding.
Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets and correlate with experimental IC₅₀ values .
How should contradictory bioactivity data from different studies be resolved?
Advanced Data Analysis
Contradictions often arise from assay variability (e.g., endpoint readouts, cell line genetic drift). Replicate studies under standardized conditions (CLIA guidelines) and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests). Meta-analysis of published data using tools like RevMan can identify confounding factors (e.g., serum concentration in cell media) .
What strategies mitigate poor solubility in pharmacokinetic studies?
Advanced Formulation
For in vivo studies, use nanoformulations (liposomes or PLGA nanoparticles) or cyclodextrin complexes. Assess bioavailability via LC-MS/MS after oral gavage in rodent models. Monitor plasma concentrations over 24h to calculate AUC and Tmax. Compare with intravenous administration to estimate first-pass metabolism .
How can molecular modeling guide target identification?
Advanced Computational Methods
Perform homology modeling (SWISS-MODEL) for uncharacterized targets using conserved kinase domains. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories. Virtual screening against databases like ChEMBL identifies off-target risks. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) .
What assays evaluate metabolic stability in early development?
Advanced ADME Profiling
Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites using UPLC-QTOF and compare half-life (t½) against reference compounds (e.g, verapamil). CYP450 inhibition assays (fluorometric) assess drug-drug interaction risks .
How is target selectivity validated across protein families?
Advanced Selectivity Screening
Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases at 1 µM. For non-kinase targets, employ thermal shift assays (TSA) to detect binding-induced protein stabilization. CRISPR-Cas9 knockout models or RNAi can confirm on-target effects in cellular contexts .
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